molecular formula C21H23N7O B2980644 (4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone CAS No. 1428378-14-6

(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2980644
CAS No.: 1428378-14-6
M. Wt: 389.463
InChI Key: NNWNNLPXKMLPNN-UHFFFAOYSA-N
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Description

The compound (4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone is a heterocyclic small molecule featuring a pyrimidine core substituted with methyl and aminopyridinyl groups, linked via a piperazine moiety to a pyridin-3-yl methanone group.

Properties

IUPAC Name

[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c1-15-5-7-23-18(12-15)26-19-13-20(25-16(2)24-19)27-8-10-28(11-9-27)21(29)17-4-3-6-22-14-17/h3-7,12-14H,8-11H2,1-2H3,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWNNLPXKMLPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of tyrosine kinases affects several biochemical pathways. These enzymes play a key role in the activation of many cellular processes, including cell growth and division, cell movement, and cell death. By inhibiting tyrosine kinases, this compound can disrupt these processes, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European Patent EP 1 808 168 B1 describes compounds such as:

  • (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
  • 2-(4-[[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid
Key Structural Comparisons:
Feature Target Compound Patent Compound (EP 1 808 168 B1)
Core Structure Pyrimidine with piperazine linker Pyrazolo[3,4-d]pyrimidine with piperidine linker
Substituents 4-Methylpyridin-2-ylamino, pyridin-3-yl Methanesulfonylphenyl, acetic acid/chloropyridyl
Linker Flexibility Piperazine (more flexible) Piperidine (less flexible)
Potential Targets Kinases (inferred) Tyrosine kinases, PDEs (explicitly stated)

The target compound’s pyrimidine core and piperazine linker may enhance solubility compared to the rigid piperidine-based patent analogs, though the latter’s methanesulfonyl group could improve receptor binding affinity .

Reactivity and Functional Group Analysis

The pyridin-3-yl methanone group in the target compound introduces a polar ketone, which may facilitate hydrogen bonding with target proteins. The methylpyridinylamino substituent in the target compound could modulate steric effects, whereas the methanesulfonyl group in the patent analog enhances electrophilicity for covalent interactions .

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